molecular formula C17H28BO5P B13688372 Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Cat. No.: B13688372
M. Wt: 354.2 g/mol
InChI Key: JGLGYOYMTOLBKP-UHFFFAOYSA-N
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Description

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is an organophosphorus compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate typically involves the reaction of a phosphonate ester with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, phosphines, and substituted phosphonates. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .

Scientific Research Applications

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate involves the interaction of its boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of complex molecular structures. The phosphonate group can participate in phosphorylation reactions, which are important in many biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is unique due to its combination of a boronate ester and a phosphonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles also sets it apart from similar compounds .

Properties

Molecular Formula

C17H28BO5P

Molecular Weight

354.2 g/mol

IUPAC Name

2-(3-diethoxyphosphoryl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H28BO5P/c1-8-20-24(19,21-9-2)15-12-14(11-10-13(15)3)18-22-16(4,5)17(6,7)23-18/h10-12H,8-9H2,1-7H3

InChI Key

JGLGYOYMTOLBKP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)P(=O)(OCC)OCC

Origin of Product

United States

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